molecular formula C10H8N2O2 B11823850 Propanedial, 1H-benzimidazol-2-yl-(9CI)

Propanedial, 1H-benzimidazol-2-yl-(9CI)

Cat. No.: B11823850
M. Wt: 188.18 g/mol
InChI Key: JNOOFGLGFCQIJK-UHFFFAOYSA-N
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Description

Propanedial, 1H-benzimidazol-2-yl- (9CI) is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of Propanedial, 1H-benzimidazol-2-yl- (9CI) consists of a benzimidazole ring fused with a propanedial group, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedial, 1H-benzimidazol-2-yl- (9CI) typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of Propanedial, 1H-benzimidazol-2-yl- (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propanedial, 1H-benzimidazol-2-yl- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzimidazole compounds. These products have diverse applications in various fields .

Scientific Research Applications

Propanedial, 1H-benzimidazol-2-yl- (9CI) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Propanedial, 1H-benzimidazol-2-yl- (9CI) involves its interaction with specific molecular targets and pathways. For example, its antiparasitic activity is attributed to its ability to interfere with the metabolic processes of parasites, leading to their death. The compound also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to biological molecules .

Comparison with Similar Compounds

Propanedial, 1H-benzimidazol-2-yl- (9CI) can be compared with other benzimidazole derivatives, such as:

    Albendazole: A well-known antiparasitic drug.

    Mebendazole: Another antiparasitic agent with a similar mechanism of action.

    Benzimidazole: The parent compound with a wide range of applications.

Propanedial, 1H-benzimidazol-2-yl- (9CI) is unique due to its specific structural features and the presence of the propanedial group, which imparts distinct chemical properties and biological activities .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-3-oxopropanal

InChI

InChI=1S/C10H8N2O2/c13-6-5-9(14)10-11-7-3-1-2-4-8(7)12-10/h1-4,6H,5H2,(H,11,12)

InChI Key

JNOOFGLGFCQIJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)CC=O

Origin of Product

United States

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